BenchChemオンラインストアへようこそ!

5-bromo-2-(4-ethoxyphenyl)isoindoline

Sigma receptor pharmacology Scaffold hopping Medicinal chemistry

5-Bromo-2-(4-ethoxyphenyl)isoindoline is the exact chemotype required for sigma-receptor SAR — substitution at the 5-position with bromine directly modulates ring electronics and enables Pd-catalyzed diversification, while the N-4-ethoxyphenyl group delivers a unique lipophilic-electronic signature that cannot be replicated by 4-methoxyphenyl or 4-methylphenyl analogs. Procuring this specific derivative avoids multi-step synthesis and ensures reproducible target engagement, critical for patent benchmarking and CNS lead generation.

Molecular Formula C16H16BrNO
Molecular Weight 318.21 g/mol
Cat. No. B5089184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(4-ethoxyphenyl)isoindoline
Molecular FormulaC16H16BrNO
Molecular Weight318.21 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)Br
InChIInChI=1S/C16H16BrNO/c1-2-19-16-7-5-15(6-8-16)18-10-12-3-4-14(17)9-13(12)11-18/h3-9H,2,10-11H2,1H3
InChIKeyGVADRUJDVZAQPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(4-ethoxyphenyl)isoindoline – Structural Definition, Patent Context, and Baseline for Differentiated Procurement


5-Bromo-2-(4-ethoxyphenyl)isoindoline (IUPAC: 5-bromo-2-(4-ethoxyphenyl)-1,3-dihydroisoindole; molecular formula C16H16BrNO; MW 318.21 g/mol) is a synthetic, bicyclic isoindoline derivative featuring a bromine atom at the 5-position of the isoindoline core and a 4-ethoxyphenyl group on the ring nitrogen [1]. The compound falls within the extensively patented chemical space of 5-substituted isoindolines, a class disclosed in multiple patent families for their utility as pharmacologically active agents [2][3][4]. Its structure embeds two independently modifiable vectors—the 5‑bromo substituent and the N‑ethoxyphenyl moiety—making it a strategic intermediate or scaffold for medicinal chemistry and chemical biology applications where precise spatial and electronic control is required.

Why Generic 5-Bromoisoindoline or N-Phenyl Isoindoline Analogs Cannot Substitute for 5-Bromo-2-(4-ethoxyphenyl)isoindoline


The isoindoline scaffold exhibits a pronounced sensitivity of pharmacological and physicochemical properties to the identity and position of substituents. In the sigma‑receptor‑focused structure‑activity relationship (SAR) study by Linkens et al., even subtle changes in the N‑aryl substituent or the positioning of a halogen on the aromatic ring led to dramatic shifts in σ1R/σ2R subtype affinity and selectivity, with Ki values spanning over two orders of magnitude within the same scaffold family [1]. The 5‑bromo substituent is not merely a generic halogen handle; it occupies a position that directly influences the electron density of the isoindoline ring and can participate in halogen‑bonding interactions with biological targets, while the 4‑ethoxyphenyl group provides a specific lipophilic‑electronic signature that cannot be replicated by unsubstituted phenyl, 4‑methoxyphenyl, or 4‑methylphenyl analogs. Generic replacement with 5‑bromoisoindoline lacking the N‑aryl group, or with N‑phenyl isoindoline lacking the 5‑bromo, would therefore risk loss of target engagement, altered selectivity profiles, or unpredictable physicochemical properties, making procurement of the exact derivative essential for reproducible research.

Quantitative Differentiation Evidence for 5-Bromo-2-(4-ethoxyphenyl)isoindoline Relative to Closest Analogs


Scaffold‑Level Selectivity Differentiation: Isoindoline vs. Tetrahydroisoquinoline and Tetrahydro‑2‑benzazepine Cores

In a systematic scaffold‑hopping study, the isoindoline scaffold (6), which includes the core of 5‑bromo‑2‑(4‑ethoxyphenyl)isoindoline, was compared against tetrahydroisoquinoline (5) and tetrahydro‑2‑benzazepine (4) cores bearing identical R1 and R2 substituents. The isoindoline scaffold afforded ligands with high affinity (Ki ≤ 25 nM) and subtype selectivity (>10‑fold) for σ1R or σ2R/TMEM97, while the tetrahydro‑2‑benzazepine scaffold produced distinct selectivity patterns due to conformational locking differences. This demonstrates that the isoindoline core is not interchangeable with other simplified norbenzomorphan mimetics, and procurement of the isoindoline scaffold is essential for maintaining the observed selectivity profile [1].

Sigma receptor pharmacology Scaffold hopping Medicinal chemistry

Patent‑Protected 5‑Substituted Isoindoline Chemical Space Defines Structural Boundaries for Biological Activity

Multiple U.S. patents explicitly claim 5‑substituted isoindoline compounds for therapeutic applications, establishing a defined structure‑activity landscape. The 5‑bromo substitution is specifically enabled as a synthetic handle within these patent families, distinguishing it from 5‑chloro, 5‑fluoro, or unsubstituted isoindolines. These patents demonstrate that the 5‑position substituent identity is not arbitrary; it modulates the compound's utility in pharmaceutical compositions for treating, preventing, and managing various disorders. Procurement of the 5‑bromo derivative is therefore justified for any research program operating within this patent‑protected chemical space [1][2][3].

Intellectual property Pharmaceutical composition Method of treatment

Synthetic Utility of the 5‑Bromo Handle for Downstream Diversification Compared to Non‑Halogenated Analogs

The 5‑bromo substituent serves as a versatile synthetic handle for transition‑metal‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling late‑stage diversification of the isoindoline scaffold. This contrasts with the 5‑unsubstituted isoindoline, which lacks a chemically addressable position at C5, and with 5‑chloro analogs, which exhibit lower reactivity in oxidative addition steps. In the synthesis of arylmethoxy isoindoline derivatives, bromo substituents were employed as blocking groups during functionalization of aromatic rings, underscoring the strategic value of bromine over other halogens or hydrogen at this position [1][2].

Synthetic intermediate Cross‑coupling Building block

Physicochemical Differentiation from 5‑Bromoisoindoline: cLogP and Molecular Weight Contribution of the 4‑Ethoxyphenyl Group

The 4‑ethoxyphenyl substituent adds a calculated +2.3 logP units and approximately 120 Da of molecular weight relative to the parent 5‑bromoisoindoline (MW 198.06 g/mol) . This shift places the compound in a lipophilicity range (estimated cLogP ≈ 4.0–4.5) that is favorable for CNS penetration according to the Wager CNS MPO scoring system, while the bromine atom maintains a molecular weight below 400 Da. In contrast, analogs bearing a 4‑methoxyphenyl group would exhibit approximately 0.5 logP units lower lipophilicity, potentially reducing blood‑brain barrier permeability, while 4‑methyl or 4‑chloro analogs would alter both lipophilic and electronic properties in ways that cannot be predicted without experimental validation [1].

Lipophilicity Drug‑likeness Physicochemical property

High‑Priority Procurement Scenarios for 5-Bromo-2-(4-ethoxyphenyl)isoindoline


Sigma‑1 or Sigma‑2 Receptor Ligand Optimization Using an Isoindoline Scaffold

Research groups investigating sigma receptor subtype‑selective ligands should prioritize this compound as a starting scaffold. The isoindoline core has been validated to deliver high‑affinity (Ki ≤ 25 nM) and >10‑fold subtype‑selective σ1R or σ2R binders, while the 5‑bromo and 4‑ethoxyphenyl substituents provide vectors for further SAR exploration via cross‑coupling and N‑aryl modification [1].

Late‑Stage Diversification Intermediate for Focused Isoindoline Libraries

The 5‑bromo group enables efficient Pd‑catalyzed cross‑coupling, making this compound an ideal late‑stage diversification intermediate for generating analog libraries. Procurement of this specific derivative avoids the need for a multi‑step synthesis to install the 4‑ethoxyphenyl group and the bromine handle, compressing library synthesis timelines [1][2].

Freedom‑to‑Operate Analysis and Proprietary Lead Generation Within 5‑Substituted Isoindoline Patent Space

Pharmaceutical companies conducting FTO analyses or pursuing lead generation within the densely patented 5‑substituted isoindoline landscape need the exact compound to benchmark against patent exemplars. The compound falls within the scope of multiple granted patents (US 10,669,257; US 8,877,780) and provides a defined reference point for designing novel, patentable analogs [1][2][3].

CNS‑Targeted Probe Development Requiring Balanced Lipophilicity

With an estimated cLogP of 4.0–4.5 and MW of 318 Da, this compound occupies a favorable CNS drug‑like property space. Neuroscience programs developing sigma receptor probes or other CNS‑active isoindoline derivatives can use this compound to establish baseline permeability and metabolic stability for a CNS‑penetrant isoindoline chemotype, avoiding the more polar or more lipophilic extremes of other N‑aryl isoforms [1].

Quote Request

Request a Quote for 5-bromo-2-(4-ethoxyphenyl)isoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.